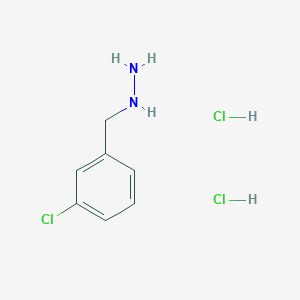

(3-Chlorobenzyl)hydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-chlorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAOTKOMDMUAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695058 | |

| Record name | [(3-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260057-49-6 | |

| Record name | [(3-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Research Chemical and Organic Synthesis Intermediate

(3-Chlorobenzyl)hydrazine (B1352379) dihydrochloride (B599025) serves as a crucial starting material in the synthesis of various organic compounds. The presence of the reactive hydrazine (B178648) group allows for its participation in a range of chemical reactions, particularly condensation reactions with carbonyl compounds to form hydrazones. These hydrazone intermediates can then be further cyclized to generate diverse heterocyclic ring systems.

The "dihydrochloride" designation indicates that the hydrazine moiety is protonated twice, forming a salt that is typically more stable and easier to handle than the free base. This salt form is often used in synthetic procedures, with the free hydrazine being liberated in situ through the addition of a base.

A notable application of (3-Chlorobenzyl)hydrazine dihydrochloride is in the synthesis of 1,2,4-triazine (B1199460) derivatives. iomcworld.orgnih.gov For instance, it has been utilized as a key precursor in the multi-step synthesis of novel hydrazone-incorporated 1,2,4-triazines. One such derivative, 4-[{2-(5-(3-chlorobenzyl)-3-phenyl-1,2,4-triazin-6-yl)hydrazono}methyl]-N,N-dimethylaniline, has demonstrated significant anticonvulsant activity in preclinical studies. nih.gov This highlights the importance of this compound as a foundational molecule in the development of potentially therapeutic agents.

The general synthetic utility of hydrazine derivatives extends to the creation of other important heterocyclic structures such as pyrazoles, pyridazines, and other fused-ring systems. The specific substitution pattern of the benzyl (B1604629) ring, in this case, the 3-chloro substituent, can influence the physicochemical properties and biological activity of the final products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁Cl₃N₂ |

| Molecular Weight | 229.54 g/mol |

| Appearance | Solid |

| CAS Number | 260057-49-6 |

Overview of Research Trajectories for Benzylhydrazine Derivatives

General Synthetic Approaches to Benzylhydrazine Hydrochlorides

The preparation of benzylhydrazine hydrochlorides typically begins with the condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydrazine to form a hydrazone. This intermediate is then reduced to the corresponding hydrazine. The Wolff-Kishner reduction is a well-known method that accomplishes this transformation, converting aldehydes and ketones to alkanes via a hydrazone intermediate under basic conditions. organic-chemistry.orglibretexts.org

A common route involves the reaction of a substituted benzaldehyde (B42025) with hydrazine hydrate (B1144303) to form a benzylidenehydrazine (B8809509), which is subsequently reduced. For instance, benzylhydrazine can be synthesized from benzyl (B1604629) chloride and hydrazine hydrate. The resulting hydrazine is often converted to its more stable hydrochloride salt for storage and handling. orgsyn.orgchemicalbook.com Another approach involves the alkylation of hydrazine derivatives. For example, α-picoline-borane has been used for the direct reductive alkylation of hydrazines to yield various N-alkylhydrazine compounds. organic-chemistry.org

Specific Preparative Methods for (3-Chlorobenzyl)hydrazine (B1352379) Dihydrochloride (B599025) and Analogues

The synthesis of (3-Chlorobenzyl)hydrazine dihydrochloride often follows a pathway involving the formation of an intermediate from a protected hydrazine, followed by alkylation and deprotection. A general procedure involves reacting tert-butyl carbazate (B1233558) with a ketone (like acetone) to form a protected hydrazone. This intermediate is then alkylated with an appropriate benzyl bromide (in this case, 3-chlorobenzyl bromide). The final step is the removal of the protecting group using hydrochloric acid to yield the desired dihydrochloride salt. guidechem.com

A key strategy in the synthesis of 1,2-disubstituted hydrazines involves the reduction of aldazines and ketazines. unimi.it These precursors are formed by the condensation of an aldehyde or ketone with hydrazine. researchgate.net The reduction of the C=N double bonds in the azine structure yields the corresponding hydrazine. This method is advantageous as it can be highly selective. For example, the reduction of aldazines has been shown to be very effective, with nearly quantitative yields in many cases. unimi.it

The choice of reducing agent is critical for the selective and efficient conversion of hydrazones or azines to hydrazines. The trimethylamine-borane complex (NMe3.BH3) in an acidic medium (provided by HCl) is a particularly effective reagent for this transformation. unimi.it This system selectively reduces the C=N bond of the hydrazone. The reaction mechanism involves the protonation of the hydrazone by HCl, followed by hydride transfer from the amine-borane complex to the activated C=N group. unimi.it This process is repeated to fully reduce the double bond, ultimately forming the hydrazine, which precipitates as the hydrochloride salt. unimi.it

Table 1: Comparison of Reducing Agents in Hydrazine Synthesis

| Reducing Agent | Substrate | Advantages | Disadvantages |

| NMe3.BH3/HCl | Aldazines, Hydrazones | High selectivity for C=N bond, high yields, simple work-up. unimi.it | Requires careful handling of gaseous HCl. unimi.it |

| Diborane | Hydrazones | Effective for a wide range of hydrazine derivatives. aston.ac.uk | Can be hazardous to handle. |

| Catalytic Hydrogenation (e.g., Pd/C) | Benzylidenehydrazines | Clean reaction, high yields. google.com | Requires specialized pressure equipment. google.com |

| α-Picoline-borane | Hydrazine derivatives | Allows for one-pot synthesis. organic-chemistry.org | May require fine-tuning of reagents for optimal results. organic-chemistry.org |

The selection of solvents and the control of reaction conditions are crucial for optimizing the synthesis of benzylhydrazine hydrochlorides. Solvents like toluene (B28343) are often used for the reduction of aldazines with NMe3.BH3/HCl. unimi.it In some cases, dichloromethane (B109758) (DCM) may be preferred depending on the solubility of the starting materials. unimi.it The reaction is typically fast and exothermic, often completing within minutes. unimi.it

For catalytic hydrogenation, methanol (B129727) is a common solvent, and the reaction is carried out under pressure (e.g., 50 psi) and at a slightly elevated temperature (e.g., 35°C). google.com In the synthesis of phenylhydrazine (B124118) hydrochloride, ethanol (B145695) is used as a solvent for the chlorination step. google.com The choice of solvent can significantly impact reaction rates and product yields. For instance, studies on the condensation of 2-furaldehyde have shown that the reaction is slower in aqueous media due to the low solubility of the reactants. researchgate.net

Table 2: Influence of Solvents on Hydrazine Synthesis

| Synthetic Step | Solvent | Rationale |

| Aldazine Reduction | Toluene | Good solubility for many aldazines and the NMe3.BH3 complex. unimi.it |

| Catalytic Hydrogenation | Methanol | Effective solvent for the substrate and catalyst, facilitating the reaction. google.com |

| Alkylation of Protected Hydrazones | Toluene | Suitable for the reaction of the hydrazone with alkyl bromides. guidechem.com |

| Deprotection | Tetrahydrofuran (THF) | Good solvent for the protected hydrazine and subsequent acid-mediated deprotection. guidechem.com |

Green Chemistry Principles in Hydrazine Synthesis Research

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, including that of hydrazines. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. ajgreenchem.comresearchgate.net This can lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods. researchgate.net For example, the preparation of hydrazides from acids has been achieved in a one-pot, solvent-free method under microwave irradiation, which was found to be superior to traditional methods based on green chemistry metrics like a lower E-factor (environmental factor) and higher atom economy. researchgate.net

Another green approach involves using water as a solvent, which is non-toxic and readily available. rsc.org For water-soluble substrates, reactions can be performed in water, highlighting the eco-friendly nature of the methodology. rsc.org Additionally, research is being conducted on biocatalytic methods for hydrazine production, such as using anammox biomass, which could offer a more sustainable alternative to traditional chemical synthesis. rsc.org The use of heterogeneous catalysts, like supported platinum catalysts, also aligns with green chemistry principles as they are often safer, easier to handle, and can be recycled. acs.org

Reactivity and Mechanistic Studies of 3 Chlorobenzyl Hydrazine Dihydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group in (3-Chlorobenzyl)hydrazine (B1352379) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This structural feature makes the hydrazine moiety a potent nucleophile. The terminal nitrogen (Nβ) is generally the more nucleophilic and sterically accessible site for initial attack on electrophiles. The nucleophilicity of hydrazines is a complex phenomenon; while they possess adjacent lone pairs, studies comparing their reactivity to corresponding alkylamines have not always shown the enhanced nucleophilicity that might be expected from the "alpha effect". nih.gov For instance, in some reactions, hydrazine's reactivity is comparable to that of methylamine, suggesting that replacing a hydrogen in ammonia (B1221849) with an amino group does not invariably lead to a dramatic increase in nucleophilicity. nih.gov

The reactivity of (3-Chlorobenzyl)hydrazine is modulated by the electronic effects of the 3-chlorobenzyl substituent. The benzyl (B1604629) group itself is weakly electron-donating, while the chlorine atom at the meta-position exerts an electron-withdrawing inductive effect. This substitution pattern influences the electron density on the nitrogen atoms, thereby affecting their nucleophilic character in chemical reactions.

Reactions with Carbonyl Compounds: Formation of Hydrazones and Pyrazolines

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.orgvedantu.com This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, to form a stable carbon-nitrogen double bond (C=N). libretexts.orgnih.gov The reaction is typically reversible and acid-catalyzed. nih.gov

When (3-Chlorobenzyl)hydrazine reacts with a simple aldehyde or ketone, the corresponding (3-Chlorobenzyl)hydrazone is formed.

If the carbonyl compound is an α,β-unsaturated aldehyde or ketone (e.g., a chalcone), the initial hydrazone intermediate can undergo a subsequent intramolecular cyclization reaction to yield a five-membered heterocyclic ring known as a pyrazoline. nih.govresearchgate.net Pyrazolines, specifically the 2-pyrazoline (B94618) isomers, are the most commonly studied and are generally stable. researchgate.netchim.it This reaction is one of the most versatile and widely used methods for synthesizing substituted pyrazoline derivatives. nih.govchim.it

Detailed Reaction Mechanisms and Intermediates

Hydrazone Formation: The mechanism for hydrazone formation is well-established and proceeds in two main stages under acidic conditions. nih.gov

Nucleophilic Attack: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic terminal nitrogen of the hydrazine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov

Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the hydrazone. nih.gov At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step. nih.gov

Pyrazoline Formation: The synthesis of pyrazolines from hydrazines and α,β-unsaturated enones can proceed through two primary mechanistic pathways, depending on the reactants and reaction conditions. chim.itsci-hub.se

Pathway A (via Hydrazone Intermediate): This is the most commonly accepted mechanism. It involves the initial formation of a hydrazone through the reaction of the hydrazine with the carbonyl group, as described above. chim.it The resulting hydrazone then undergoes an intramolecular conjugate addition (aza-Michael reaction), where the N-H group adds across the α,β-double bond, followed by proton transfer to form the stable 2-pyrazoline ring. chim.itsci-hub.se

Pathway B (via aza-Michael Intermediate): In this alternative pathway, the reaction starts with a 1,4-conjugate addition (aza-Michael addition) of the hydrazine to the β-carbon of the enone system. chim.it This forms an enamine or enol intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the pyrazoline product. chim.itsci-hub.se

Influence of Substituents and Reaction Conditions on Product Selectivity

The outcome and rate of reactions between hydrazines and carbonyl compounds are highly dependent on several factors, including the electronic nature of substituents, steric effects, and reaction conditions like pH, solvent, and temperature. nih.govnih.govresearchgate.net

Electronic Effects of Substituents:

On the Carbonyl Compound: Electron-withdrawing groups on the aromatic ring of an aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, accelerating the rate of hydrazone formation. nih.gov Conversely, electron-donating groups decrease reactivity.

On the Hydrazine: The nucleophilicity of the hydrazine is influenced by its substituents. For (3-Chlorobenzyl)hydrazine, the electron-withdrawing nature of the chloro-substituent can slightly decrease the nucleophilicity of the hydrazine moiety compared to unsubstituted benzylhydrazine (B1204620). Studies on substituted salicylaldehyde (B1680747) hydrazones show that electron-withdrawing groups on the hydrazine portion can influence properties like hydrogen bonding in the final product. acs.orgnih.gov

Reaction Conditions:

pH/Catalysis: Hydrazone formation is typically catalyzed by acid. jocpr.com The rate is maximal at a weakly acidic pH (around 4-5), as this provides a sufficient concentration of protonated carbonyl compound to activate it for nucleophilic attack, without excessively protonating the hydrazine nucleophile and rendering it unreactive. nih.gov Pyrazoline synthesis is also often carried out in acidic media, such as acetic acid, which facilitates both the initial condensation and subsequent cyclization. nih.govresearchgate.net Basic conditions can also be employed, particularly for the cyclization step. jocpr.com

Solvent and Temperature: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol (B145695) are common. nih.gov Elevated temperatures or microwave irradiation are often used to reduce reaction times and improve yields, especially in pyrazoline synthesis. nih.govnih.gov

The following table summarizes the general influence of these factors:

| Factor | Influence on Hydrazone/Pyrazoline Formation |

| Substituents on Carbonyl | Electron-withdrawing groups generally increase the reaction rate. nih.gov |

| Substituents on Hydrazine | Electron-donating groups increase nucleophilicity and reaction rate. |

| Steric Hindrance | Increased steric bulk on either reactant can slow the reaction rate. researchgate.net |

| pH | Optimal rates are typically found in weakly acidic conditions (pH 4-5). nih.gov |

| Catalyst | Acids (e.g., acetic acid) or bases can catalyze the reaction. nih.govjocpr.com |

| Temperature | Higher temperatures generally increase the reaction rate. nih.gov |

| Solvent | Polar protic solvents like ethanol are commonly used. nih.gov |

Acylation Reactions and Regioselectivity Investigations

Acylation of (3-Chlorobenzyl)hydrazine with reagents such as acyl chlorides or anhydrides can lead to the formation of acylhydrazides. A key aspect of this reaction is regioselectivity, as the hydrazine moiety possesses two distinct nitrogen atoms available for acylation: the Nα atom (bonded to the benzyl group) and the terminal Nβ atom.

Generally, the terminal Nβ atom is more nucleophilic and less sterically hindered, making it the preferred site for acylation under kinetically controlled conditions. This leads predominantly to the formation of 1-acyl-2-(3-chlorobenzyl)hydrazines. However, the reaction outcome can be influenced by the specific acylating agent, reaction conditions (such as solvent and temperature), and the presence of a base. Further derivatization is possible, leading to di-acylated products under more forcing conditions. The synthesis of acyl hydrazides is a common transformation, and various methods exist for their preparation from hydrazines. organic-chemistry.org

Cross-Coupling Reactions Involving Related Hydrazines (e.g., C-N, C-O Bond Formation)

The construction of carbon-nitrogen (C-N) bonds is a fundamental process in organic synthesis, and transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.netrsc.org Hydrazine derivatives can participate in such reactions, serving as nitrogen sources. For instance, arylhydrazines have been used in palladium-catalyzed oxidative cross-coupling reactions with thiols to form thioethers, a process that involves the cleavage of the C-N bond of the hydrazine. chemrevlett.com

While direct C-N cross-coupling reactions using (3-Chlorobenzyl)hydrazine as the amine source are not extensively documented, related arylhydrazines are employed in various coupling methodologies. These reactions, often catalyzed by copper or palladium, typically involve the coupling of an aryl halide or boronic acid with the hydrazine derivative. researchgate.net Such strategies represent an important route to complex nitrogen-containing molecules and highlight the synthetic versatility of the hydrazine functional group beyond its classical reactivity. nih.gov

Redox Chemistry of the Hydrazine Functional Group

The hydrazine moiety is well-known for its reducing properties. wikipedia.org The nitrogen atoms are in a reduced state (-2 oxidation state) and can be readily oxidized. The complete oxidation of hydrazine typically yields nitrogen gas (N₂) and water, a thermodynamically very favorable process. wikipedia.org

N₂H₄ + O₂ → N₂ + 2H₂O

This property makes hydrazine and its derivatives useful as reducing agents in organic synthesis and as oxygen scavengers and corrosion inhibitors in industrial applications like water boilers. wikipedia.org (3-Chlorobenzyl)hydrazine can act as a reductant, for example, in the reduction of certain metal ions or in specific synthetic transformations. nih.gov

Conversely, the hydrazine group can be formed through the reduction of other nitrogen-containing functional groups. The redox chemistry is central to reactions like the Wolff-Kishner reduction, where a ketone or aldehyde is first converted to a hydrazone, which is then treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) (CH₂) group, releasing nitrogen gas in the process. vedantu.comlibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

One-dimensional NMR provides fundamental information about the structure of (3-Chlorobenzyl)hydrazine (B1352379) dihydrochloride (B599025).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature complex multiplets for the four protons on the substituted benzene (B151609) ring. The proton ortho to the chlorobenzyl group would likely appear as a singlet or a narrow triplet, while the other three protons would exhibit doublet, triplet, or doublet of doublets patterns depending on their coupling with adjacent protons. The two benzylic protons (Ar-CH₂) would typically appear as a singlet, integrating to two protons. The protons on the hydrazine (B178648) moiety (-NH-NH₃⁺), being part of the dihydrochloride salt, are expected to be broad and may exchange with solvent protons. Their chemical shift can be highly variable and dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For (3-Chlorobenzyl)hydrazine dihydrochloride, six distinct signals are anticipated. Four signals would correspond to the aromatic carbons of the 3-chlorophenyl ring (two for the CH carbons and two for the quaternary carbons, C-Cl and C-CH₂), and one signal would represent the benzylic carbon (CH₂). The number of signals confirms the plane of symmetry in the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic Protons | ¹H | 7.20 - 7.60 | Multiplets (m) | Four protons in total, complex splitting pattern. |

| Benzylic Protons (CH₂) | ¹H | 4.10 - 4.40 | Singlet (s) | Adjacent to the aromatic ring and the hydrazinium (B103819) group. |

| Hydrazinium Protons (NH, NH₃⁺) | ¹H | 9.00 - 11.00 (variable) | Broad Singlet (br s) | Exchangeable protons; position and shape are highly solvent-dependent. |

| Aromatic Carbons (C-H) | ¹³C | 125.0 - 131.0 | CH | Expected to show three distinct signals. |

| Aromatic Carbon (C-Cl) | ¹³C | 133.0 - 136.0 | C (Quaternary) | Carbon atom directly bonded to chlorine. |

| Aromatic Carbon (C-CH₂) | ¹³C | 137.0 - 140.0 | C (Quaternary) | Carbon atom to which the benzyl (B1604629) group is attached. |

Two-dimensional NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be used to correlate the proton signals with their directly attached carbon atoms. This would definitively link the benzylic proton signal (e.g., at ~4.2 ppm) to the benzylic carbon signal (e.g., at ~50 ppm) and correlate the aromatic proton signals to their corresponding aromatic carbon signals. This technique is invaluable for unambiguous assignment of the ¹H and ¹³C spectra.

D₂O Exchange: To confirm the identity of the labile hydrazinium protons, a D₂O exchange experiment can be performed. After adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample (typically in a solvent like DMSO-d₆), the ¹H NMR spectrum is re-acquired. The signals corresponding to the -NH and -NH₃⁺ protons would disappear or significantly decrease in intensity due to the exchange of protons with deuterium, which is not observed in ¹H NMR.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real time, providing kinetic data. nih.govresearchgate.net The synthesis of (3-Chlorobenzyl)hydrazine could be monitored by ¹H NMR. For instance, in the reaction of 3-chlorobenzyl chloride with hydrazine, the reaction progress can be followed by observing the disappearance of the singlet corresponding to the benzylic protons of the starting material (3-chlorobenzyl chloride, typically around 4.7 ppm) and the concurrent appearance of the singlet for the benzylic protons of the product, (3-Chlorobenzyl)hydrazine, at a different chemical shift (e.g., ~4.2 ppm). researchgate.net By integrating these characteristic signals at various time points, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and order. nih.govresearchgate.net

To further validate the structural assignment, Density Functional Theory (DFT) can be employed to calculate theoretical NMR chemical shifts. The process involves first optimizing the geometry of the this compound molecule using computational methods. Subsequently, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. A linear correlation plot between the experimentally observed chemical shifts and the theoretically calculated shifts for both ¹H and ¹³C nuclei provides strong confirmation of the proposed structure. A high correlation coefficient (R² > 0.99) indicates an excellent match between the experimental and theoretical data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. For this compound (molecular formula C₇H₁₁Cl₃N₂), HRMS would typically be performed on the cationic species, [(3-Chlorobenzyl)hydrazine+H]⁺, which has the formula C₇H₁₀ClN₂⁺. The technique measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). The experimentally measured mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. The theoretical monoisotopic mass for the C₇H₁₁Cl₃N₂ molecule is 227.998781 Da. chemspider.com The observation of an ion with an m/z value that matches the calculated exact mass for the protonated molecule within a narrow tolerance (e.g., < 5 ppm) provides definitive validation of the molecular formula.

Vibrational Spectroscopy (FT-IR) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The presence of the hydrazinium salt form (-NH₃⁺) would give rise to strong, broad absorption bands in the 3200-2600 cm⁻¹ region, corresponding to N-H stretching vibrations. Other expected peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the CH₂ group (below 3000 cm⁻¹), C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ region, and a characteristic C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazinium) | 3200 - 2600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic CH₂) | 2950 - 2850 | Medium |

| N-H Bend | 1620 - 1550 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to study the electronic transitions within the molecule. For this compound, the absorption bands would be dominated by the transitions of the 3-chlorophenyl chromophore. One would expect to observe π → π* transitions, characteristic of the substituted benzene ring. Typically, two main absorption bands are seen for benzene derivatives: an intense E2-band around 200-230 nm and a weaker, fine-structured B-band around 250-280 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents and the solvent used for the analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized or purified substance. This process involves combusting a small, precisely weighed sample of the compound under conditions that ensure complete conversion of its elements into simple gaseous products (e.g., CO₂, H₂O, N₂). These combustion products are then quantitatively analyzed to determine the percentage of each element present in the original sample.

For this compound, with the molecular formula C₇H₁₁Cl₃N₂, the theoretical elemental composition can be calculated based on its atomic constituents and the molecular weight of 229.54 g/mol . This theoretical data serves as a benchmark against which experimentally obtained results are compared.

Detailed Research Findings

In standard chemical characterization, the experimental results from elemental analysis are compared directly to the calculated theoretical values. A close agreement between the experimental and theoretical percentages is a strong indicator of the sample's purity and confirms its elemental formula. Typically, in organic and organometallic chemistry, experimentally found values for carbon, hydrogen, and nitrogen that are within ±0.4% of the calculated values are considered acceptable for confirming the proposed molecular formula. nih.gov

The verification process for this compound would involve comparing the measured percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) with the theoretical values presented below. A strong correlation would confirm the successful synthesis and purity of the compound, ensuring that the material corresponds to the correct C₇H₁₁Cl₃N₂ formula and is free from significant impurities.

Interactive Data Table: Elemental Composition of this compound

The table below outlines the theoretical elemental composition of this compound. The columns for experimental values are included to illustrate how data would be presented, though specific values are not available in the reviewed literature.

| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 36.63 | Data not available in literature |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.83 | Data not available in literature |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 46.34 | Data not available in literature |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.20 | Data not available in literature |

| Total | 229.54 | 100.00 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in (3-Chlorobenzyl)hydrazine (B1352379) dihydrochloride (B599025) must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the lowest energy state on the potential energy surface. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-C and C-N bonds, to identify the global energy minimum structure. This foundational step is crucial as all subsequent calculations depend on an accurate molecular geometry.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For (3-Chlorobenzyl)hydrazine, FMO analysis would pinpoint the regions of the molecule most likely to participate in nucleophilic or electrophilic interactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for (3-Chlorobenzyl)hydrazine (Note: The following values are illustrative examples and not based on actual experimental data.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For (3-Chlorobenzyl)hydrazine, an MEP map would likely show negative potential around the nitrogen and chlorine atoms and positive potential around the hydrogen atoms of the hydrazine (B178648) and ammonium (B1175870) groups.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions, charge transfer, and the stability arising from hyperconjugation. This analysis helps to quantify the donation of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which stabilizes the molecule.

To study a chemical reaction involving (3-Chlorobenzyl)hydrazine, Transition State Theory is employed to locate the high-energy transition state (TS) that connects reactants and products. The TS is a saddle point on the potential energy surface. Intrinsic Reaction Coordinate (IRC) computations are then performed to map the reaction pathway from the transition state down to the reactants and products. This confirms that the identified TS correctly links the intended chemical species and provides a detailed picture of the geometric changes that occur throughout the reaction.

Understanding how charge is distributed among the atoms in a molecule is essential for explaining its structure and reactivity. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom. This analysis for (3-Chlorobenzyl)hydrazine would quantify the electron-withdrawing effect of the chlorine atom on the benzene (B151609) ring and describe the charge distribution across the hydrazine moiety, which is critical for understanding its electrostatic interactions.

Molecular Docking and Ligand-Protein Interaction Simulations

Given that many hydrazine derivatives exhibit biological activity, molecular docking is a vital computational technique to explore the potential of (3-Chlorobenzyl)hydrazine as a ligand for a biological target. The structure of the compound suggests it could be an inhibitor of enzymes like monoamine oxidases (MAOs), which are common targets for hydrazine-based drugs.

Molecular docking simulations would virtually place the (3-Chlorobenzyl)hydrazine molecule into the active site of a target protein (e.g., MAO-B). The simulation software calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more stable ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. This information is crucial for understanding the basis of its potential biological activity and for guiding the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results for (3-Chlorobenzyl)hydrazine with a Protein Target (Note: The following data is for illustrative purposes and not based on actual experimental results.)

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Monoamine Oxidase B | -7.2 | TYR398, TYR435 | Pi-Pi Stacking |

| CYS172 | Hydrogen Bond |

Prediction of Binding Modes and Key Interacting Residues

Molecular docking simulations are a cornerstone in predicting how a ligand such as (3-Chlorobenzyl)hydrazine might bind to a biological target, like an enzyme. These computational techniques place the molecule into the binding site of a protein and calculate the most likely conformation, or "pose."

Research in this area focuses on identifying the key amino acid residues that form significant interactions with the ligand. For a molecule like (3-Chlorobenzyl)hydrazine, these interactions are expected to include:

Hydrogen bonds: The hydrazine moiety (-NH-NH2) is a potent hydrogen bond donor and acceptor.

Halogen bonds: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Pi-stacking and hydrophobic interactions: The chlorobenzyl group can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) and hydrophobic interactions with nonpolar residues.

Studies on related hydrazine-containing compounds have shown their ability to act as versatile probes that can covalently target multiple classes of enzymes, often through interactions with enzyme cofactors. nih.gov The hydrazine functional group can engage in both polar and radical-based chemical reactions, allowing it to bind to a wide range of biological targets. nih.gov

Table 1: Potential Interacting Residues for (3-Chlorobenzyl)hydrazine

| Interaction Type | Functional Group of Ligand | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Hydrazine (-NH-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Halogen Bonding | Chloro- group (-Cl) | Backbone carbonyls, Aspartate, Glutamate |

| π-π Stacking | Benzyl (B1604629) Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Utilization of Experimental Protein Structures (e.g., Cryo-EM) in Docking

The accuracy of molecular docking is highly dependent on the quality of the target protein's three-dimensional structure. Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized structural biology, providing high-resolution structures for many complex proteins and potential drug targets that were previously intractable. nih.gov

While cryo-EM structures, particularly those at resolutions of 3–4 Å, present challenges for precisely positioning small molecules, specialized software has been developed to address this. nih.gov Programs like ChemEM utilize the cryo-EM density map to guide the docking process, improving the accuracy of ligand placement. nih.gov The use of these experimental structures allows for more realistic and predictive docking studies, refining our understanding of how molecules like (3-Chlorobenzyl)hydrazine interact with their biological targets. For instance, docking accuracy is significantly improved when using these methods, with correct conformations being generated in a high percentage of cases. nih.gov

Quantitative Structure-Activity Relationship (Q-SAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized molecules.

For a series of (3-Chlorobenzyl)hydrazine analogs, a QSAR study would involve:

Data Collection: Synthesizing and testing a range of derivatives with varied substituents on the benzene ring or modifications to the hydrazine linker.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP).

Model Building: Using statistical methods to build an equation that correlates the descriptors with the observed biological activity.

Such models are invaluable for predictive research, guiding the synthesis of new compounds with potentially enhanced activity and providing insights into the molecular features that are crucial for the desired biological effect.

Theoretical Exploration of Intermolecular Interactions in Solid State

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Theoretical studies are essential for dissecting and quantifying these forces, which dictate the physicochemical properties of the solid material, such as solubility and stability.

Analysis of Weak Hydrogen Bonds and Non-Covalent Interactions

Beyond classical hydrogen bonds, the crystal packing of organic molecules is often stabilized by a variety of weaker, non-covalent interactions. libretexts.orgbasicmedicalkey.com For (3-Chlorobenzyl)hydrazine dihydrochloride, these interactions are critical for understanding its solid-state structure. Key interactions include:

Weak Hydrogen Bonds: C-H···Cl and C-H···π interactions are common in organic crystals. nih.gov The hydrogen atoms on the benzyl ring and the methylene (B1212753) bridge can act as donors to the chloride anions or the π-system of an adjacent molecule.

Non-Covalent Interactions: These encompass a range of forces, including van der Waals forces (also known as London dispersion forces), which arise from temporary fluctuations in electron density, and dipole-dipole interactions between polar parts of the molecule. libretexts.orgnih.gov The analysis of these interactions helps to build a complete picture of the forces holding the crystal lattice together.

Computational Energy Frameworks (e.g., CLP-PIXEL) and Atoms-in-Molecules (AIM) Studies

To quantify the strength and nature of intermolecular interactions, advanced computational methods are employed.

CLP-PIXEL: This method calculates intermolecular interaction energies by partitioning them into Coulombic, polarization, dispersion, and repulsion terms based on the electron density of the molecules. This approach provides a detailed quantitative breakdown of the forces involved in crystal packing, allowing researchers to identify the most significant interactions that stabilize the crystal structure.

Atoms-in-Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) between non-covalently linked atoms, AIM can characterize the nature of these interactions. The properties of the electron density at these BCPs can distinguish between strong interactions like hydrogen bonds and weaker van der Waals contacts.

These theoretical explorations provide a deep understanding of the solid-state chemistry of this compound, complementing experimental data from techniques like X-ray diffraction.

Applications in Organic Synthesis and Derivatization

Synthetic Reagent for Hydrazone Derivatives

(3-Chlorobenzyl)hydrazine (B1352379) dihydrochloride (B599025) is a key reagent in the synthesis of hydrazones. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of an aldehyde or a ketone with a hydrazine (B178648). libretexts.orglumenlearning.comquora.com The reaction with (3-Chlorobenzyl)hydrazine dihydrochloride leads to the formation of N-(3-chlorobenzyl)hydrazones.

The synthesis is typically a condensation reaction where the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.orgpressbooks.pub This reaction is often the first step in multi-step syntheses, such as the formation of pyrazoles. For instance, a closely related compound, benzylhydrazine (B1204620) dihydrochloride, reacts with 4-chlorobenzaldehyde (B46862) in methanol (B129727) and water at room temperature to form the corresponding hydrazone intermediate in situ before subsequent cyclization. orgsyn.org This process serves as a reliable model for the reactivity of this compound.

Table 1: Synthesis of Hydrazones from (3-Chlorobenzyl)hydrazine

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) | Reaction Conditions |

| (3-Chlorobenzyl)hydrazine | Aldehyde (R-CHO) | 1-(3-chlorobenzyl)-2-alkylidenehydrazine | Typically in a protic solvent like methanol or ethanol (B145695) |

| (3-Chlorobenzyl)hydrazine | Ketone (R₂C=O) | 1-(3-chlorobenzyl)-2-dialkylidenehydrazine | Room temperature or gentle heating |

This table represents a generalized reaction scheme based on the known reactivity of hydrazines.

Building Block for Heterocyclic Compounds

Hydrazines are fundamental precursors for the synthesis of numerous nitrogen-containing heterocycles. researchgate.netfrontiersin.orgresearchgate.net this compound provides the necessary N-N bond that forms a part of various heterocyclic rings, making it a valuable starting material for scaffolds of medicinal and material interest. nih.govmdpi.combeilstein-journals.org

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are common strategies where hydrazines are reacted with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring. organic-chemistry.orgnih.gov A well-documented, one-pot synthesis of substituted pyrazoles involves the reaction of an N-monosubstituted hydrazone with a nitro-olefin. orgsyn.org Following the precedent set by benzylhydrazine dihydrochloride, (3-Chlorobenzyl)hydrazine can first react with an aldehyde (e.g., 4-chlorobenzaldehyde) to form the hydrazone in situ. This intermediate then reacts with a nitro-olefin (e.g., trans-p-methyl-β-nitrostyrene) in a protic solvent like methanol to yield a highly substituted pyrazole. orgsyn.org This method is noted for its regioselectivity. orgsyn.org

Indazoles: Indazoles, or benzopyrazoles, can be synthesized through various methods involving the cyclization of hydrazine derivatives with ortho-substituted benzene (B151609) rings. nih.gov A common route is the condensation of a hydrazine with an o-fluorobenzaldehyde. nih.gov In this approach, (3-Chlorobenzyl)hydrazine would react with a suitably substituted o-fluorobenzaldehyde, where the hydrazine displaces the fluorine atom and subsequent cyclization and dehydration yield the indazole ring. nih.govorganic-chemistry.orglookchem.com Another strategy involves the palladium-catalyzed arylation of a benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

The orgsyn.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine scaffold is an important core in medicinal chemistry. researchgate.netnih.gov A common synthetic route involves the reaction of 2-chloropyridine (B119429) with an acylhydrazide, followed by dehydrative cyclization. organic-chemistry.org To utilize this compound for this synthesis, it would first need to be acylated to form the corresponding N-(3-chlorobenzyl)acylhydrazide. This intermediate can then undergo a palladium-catalyzed addition to 2-chloropyridine, followed by acid-mediated cyclization to furnish the triazolo[4,3-a]pyridine ring system. organic-chemistry.org Another pathway starts with 2-hydrazinopyridine, which can be reacted with various reagents to build the fused triazole ring. frontiersin.org

The reactivity of the hydrazine moiety allows for its incorporation into a wide array of other heterocyclic systems. researchgate.netfrontiersin.org For example, hydrazines are key components in the synthesis of pyridazines from 1,4-dicarbonyl compounds and 1,2,3-triazoles through reactions like the Boulton–Katritzky rearrangement of hydrazones derived from specific heterocycles. beilstein-journals.org Transition metal-catalyzed C-H bond activation and annulation reactions of hydrazines with alkynes also provide routes to various nitrogen-containing heterocycles, such as indoles. researchgate.net These general synthetic strategies highlight the potential of (3-Chlorobenzyl)hydrazine as a versatile building block for diverse heterocyclic frameworks. researchgate.netnih.govnih.gov

Derivatization for Analogue Design and Synthesis

This compound is a valuable starting material for creating libraries of related compounds (analogues) for structure-activity relationship (SAR) studies in drug discovery and materials science. The hydrazine group provides a reactive handle for derivatization, while the 3-chlorophenyl moiety is incorporated into the final products.

Thiosemicarbazones are a class of compounds known for their biological activities and are synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov To produce thiosemicarbazones containing the 3-chlorophenyl moiety from (3-chlorobenzyl)hydrazine, a two-step process is generally employed.

First, (3-Chlorobenzyl)hydrazine is converted into 4-(3-chlorobenzyl)thiosemicarbazide. This is typically achieved by reacting the hydrazine with an isothiocyanate. nih.gov Alternatively, thiosemicarbazides can be prepared from hydrazides. irjmets.com The resulting 4-(3-chlorobenzyl)thiosemicarbazide can then be condensed with a variety of aldehydes and ketones to yield a library of thiosemicarbazone derivatives. researchgate.netmdpi.com

Table 2: General Synthesis of Thiosemicarbazones

| Step | Reactants | Product |

| 1 | (3-Chlorobenzyl)hydrazine + Isothiocyanate (e.g., KNCS) | 4-(3-chlorobenzyl)thiosemicarbazide |

| 2 | 4-(3-chlorobenzyl)thiosemicarbazide + Aldehyde/Ketone | (E/Z)-2-alkylidene-N-(3-chlorobenzyl)hydrazine-1-carbothioamide |

This table outlines the general synthetic pathway for producing thiosemicarbazone derivatives.

Biological Activity: in Vitro Mechanistic Investigations

Enzyme Inhibition Studies and Mechanistic Insights

Hydrazine (B178648) derivatives are known to interact with a variety of enzymes, often through mechanisms involving the reactive hydrazine moiety. The following sections explore the potential enzyme targets and mechanisms of action for compounds structurally related to (3-chlorobenzyl)hydrazine (B1352379) dihydrochloride (B599025).

Investigation of Specific Enzyme Targets (e.g., Autotaxin, Hyaluronidase, MetAP, α-glucosidase)

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, has been observed with benzylidenehydrazine (B8809509) derivatives. These compounds have demonstrated the potential to control postprandial hyperglycemia by impeding glucose absorption. The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the phenyl ring. For example, the introduction of electron-withdrawing groups, such as halogens, can significantly affect the inhibitory potency.

| Enzyme Target | Compound Class | Observed Activity | Key Findings |

| α-Glucosidase | Benzylidenehydrazine derivatives | Inhibition | Potency influenced by phenyl ring substituents. nih.gov |

| α-Amylase | Benzylidenehydrazine derivatives | Inhibition | Generally more potent against α-amylase than α-glucosidase. nih.gov |

| Lysyl Oxidase | Phenylhydrazine (B124118) | Irreversible Inhibition | Acts as an irreversible inhibitor for quinone-containing amine oxidases. nih.gov |

Mechanisms of Biological Action (e.g., Nitric Oxide Release from Hydrazine Moiety)

The biological actions of hydrazine-containing compounds are often attributed to the reactivity of the hydrazine group. One proposed mechanism involves the release of nitric oxide (NO), a critical signaling molecule in various physiological processes. While specific studies on NO release from (3-chlorobenzyl)hydrazine dihydrochloride are not detailed in the available literature, the general chemistry of hydrazines suggests this as a plausible pathway for biological effects.

Furthermore, small-molecule aryl hydrazines, including phenylhydrazine, are known to act as irreversible inhibitors of quinone-containing amine oxidases like lysyl oxidase. nih.gov The inhibition mechanism involves the covalent modification of the enzyme's active site. nih.gov This mode of action highlights the potential for benzylhydrazine (B1204620) derivatives to act as mechanism-based inhibitors for a range of enzymes.

Receptor Binding Studies and Molecular Interactions

The structural motif of a substituted benzyl (B1604629) group attached to a nitrogen-containing scaffold is common in ligands for various receptors. This section explores the potential for this compound and its analogs to interact with specific receptor systems.

Characterization of Ligand-Receptor Affinity and Selectivity

Studies on benzylpiperazine and N-phenylpiperazine derivatives have demonstrated their ability to bind with high affinity to specific receptors. For example, certain benzylpiperazine derivatives exhibit high affinity for σ1 receptors, which are implicated in modulating nociceptive signaling. nih.gov The affinity and selectivity of these compounds are highly dependent on the substituents on both the benzyl and piperazine (B1678402) rings. nih.gov

Similarly, N-phenylpiperazine derivatives have been shown to bind to α1A-adrenoceptors, with the binding driven by hydrogen bonds and electrostatic forces. rsc.org The affinity of these ligands is influenced by the functional groups present on the molecule, including the ionizable piperazine, hydrogen bond acceptors, and hydrophobic moieties. rsc.org Although these studies are not on benzylhydrazines directly, they underscore the principle that the chlorobenzyl moiety can contribute to receptor binding within a suitable molecular framework.

| Receptor Target | Compound Class | Binding Affinity (Ki) | Key Findings |

| σ1 Receptor | Benzylpiperazine derivatives | 1.6 nM (for compound 15) | High affinity and selectivity over σ2 receptors. nih.gov |

| α1A-Adrenoceptor | N-phenylpiperazine derivatives | Varies with structure | Binding driven by hydrogen bonds and electrostatic forces. rsc.org |

| Opioid & Cannabinoid Receptors | Benzyl derivatives from Eurotium repens | Good binding affinity | Specific derivatives showed affinity for human opioid or cannabinoid receptors. nih.gov |

Functional Assays for Agonistic or Antagonistic Activity

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). While specific functional assay data for this compound is not available, studies on related structures provide a framework for such investigations. For instance, new benzylpiperazine derivatives have been characterized not only for their binding affinity but also for their in vivo antinociceptive and anti-allodynic effects, indicating antagonistic activity at the σ1 receptor. nih.gov These functional outcomes are essential for translating receptor binding into a potential therapeutic effect.

Structure-Activity Relationship (SAR) Analysis in In Vitro Systems

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For benzylhydrazine and related derivatives, several SAR trends have been identified from in vitro studies.

In the context of α-amylase inhibition by benzylidenehydrazine derivatives, SAR analysis has revealed that the presence and position of substituents on the phenyl ring are critical for activity. nih.gov For instance, the introduction of di-substituted halogens (such as chloro and bromo groups) and meta-substitutions on the phenyl ring were found to be generally important for inhibitory potency. nih.gov This suggests that the 3-chloro substitution in this compound is likely to be a key determinant of its potential enzyme inhibitory activity.

Furthermore, in studies of dibenzoylhydrazines as P-glycoprotein inhibitors, QSAR analysis identified hydrophobicity as a major factor influencing inhibitory activity, with electronic and steric effects also playing a role. nih.gov The different binding modes suggested by substituent effects highlight the complexity of SAR for this class of compounds. nih.gov These findings emphasize the importance of the physicochemical properties conferred by the chloro- and benzyl- groups in dictating the biological interactions of this compound.

Correlation of Structural Modifications with Observed In Vitro Biological Responses

The biological activity of benzylhydrazine derivatives is significantly influenced by the nature and position of substituents on the benzyl ring. In vitro studies on various analogs have demonstrated that these modifications can modulate antimicrobial and anticancer activities.

A study on a series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives revealed that substitutions on the benzyl ring play a crucial role in their in vitro antibacterial activity against both Staphylococcus aureus and Escherichia coli. For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited potent activity against both bacterial strains. nih.gov Dichlorobenzyl derivatives also showed significant potency, particularly against S. aureus. nih.gov This suggests that the presence and position of halogen atoms on the benzyl moiety are critical determinants of antibacterial efficacy.

In the context of anticancer research, various acylhydrazone derivatives of dehydroabietic acid, which includes a benzylidene moiety, have been synthesized and evaluated for their in vitro activity against several human carcinoma cell lines. The results indicated that many of these compounds exhibited moderate to high levels of anticancer activity. mdpi.com Specifically, a derivative featuring a 3,5-difluorobenzylidene group showed remarkable cytotoxicity against HeLa cells. mdpi.com This highlights the importance of the substitution pattern on the aromatic ring in conferring cytotoxic properties.

The table below summarizes the in vitro biological activities of various benzylhydrazine analogs, illustrating the impact of different structural modifications.

| Compound Class | Structural Modification | Observed In Vitro Biological Response | Target Organism/Cell Line | Reference |

| Benzyl Guanidine Hydrazones | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | Potent antibacterial activity | S. aureus, E. coli | nih.gov |

| Benzyl Guanidine Hydrazones | Dichlorobenzyl | Significant potency against S. aureus | S. aureus | nih.gov |

| Dehydroabietic Acid Acylhydrazones | 3,5-difluorobenzylidene | Remarkable cytotoxicity | HeLa cells | mdpi.com |

Integration of Computational Predictions with SAR Data

The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, with experimental SAR data provides a powerful approach to understanding the molecular basis of the biological activity of benzylhydrazine derivatives and to guide the design of more potent analogs.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate the structural requirements for the activity of various enzyme inhibitors. nih.gov These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.govnih.gov For instance, in a study of Aurora B kinase inhibitors, 3D-QSAR models revealed the importance of steric and electrostatic effects for the inhibitory activity of one class of derivatives, while for another class, electronegative groups with hydrogen bond donating capacity were found to be crucial. nih.gov Such insights are invaluable for optimizing the substituent patterns on the benzyl ring of hydrazine derivatives to enhance their interaction with biological targets.

Molecular docking is another computational technique used to predict the binding mode of a ligand within the active site of a target protein. researchgate.net By visualizing these interactions, researchers can rationalize the observed SAR and identify key structural features responsible for biological activity. For example, docking studies on a series of IMP-1 metallo-β-lactamase inhibitors, which include hydrazine derivatives, helped in creating reliable 3D-QSAR models by providing a rational basis for the alignment of the compounds. researchgate.net This combined approach of docking and 3D-QSAR has proven to be a robust strategy in the development of novel inhibitors. nih.gov

The following table illustrates how computational predictions have been integrated with SAR data for different classes of compounds containing hydrazine or related pharmacophores.

| Compound Class | Computational Method | Key Findings from Computational Study | Correlation with SAR Data | Reference |

| Aurora B Kinase Inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields are critical for activity. | Guided the selection of substituents to enhance inhibitory potency. | nih.gov |

| IMP-1 Metallo-β-lactamase Inhibitors | Molecular Docking and 3D-QSAR | Docking provided a rational alignment for building predictive 3D-QSAR models. | Facilitated the design and optimization of new potential inhibitors. | researchgate.net |

Pharmacophore Design and Optimization

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For benzylhydrazine derivatives, pharmacophore models can be developed based on the structures of known active compounds to guide the discovery of novel agents with improved potency and selectivity.

A pharmacophore model for antibacterial agents was proposed based on the features of active benzimidazole-hydrazone derivatives. researchgate.net This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D orientation. researchgate.net Such models serve as templates for virtual screening of compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity.

In a study on chalcone (B49325) and its derivatives as antibacterial agents, a pharmacophore model was generated from a training set of known active compounds. This model was then used for a virtual screen, leading to the identification of a novel chalcone derivative with antibacterial activity. nih.gov Subsequent synthesis and testing of analogs helped to refine the SAR and further optimize the pharmacophore. The structure-activity relationship evaluation of the synthesized compounds confirmed that a hydroxyl functionality on one of the aromatic rings was critical for activity, a key feature that could be incorporated into future pharmacophore models. nih.gov

The optimization of a pharmacophore often involves iterative cycles of design, synthesis, and in vitro testing. For instance, in the development of fluoroquinolone analogs, SAR analysis of a series of compounds with different C-7 heterocycles led to the identification of a benzimidazolyl derivative as a potent antibacterial agent against S. aureus. nih.gov This information can be used to refine the pharmacophore model for this class of antibiotics, emphasizing the importance of the specific heterocyclic substituent at that position.

The table below provides examples of pharmacophore design and optimization for antibacterial agents containing structural motifs related to benzylhydrazines.

| Compound Class | Key Pharmacophore Features | Optimization Strategy | Outcome | Reference |

| Benzimidazole-Hydrazones | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic ring | Synthesis and screening of novel derivatives. | Identification of compounds with potent antibacterial activity. | researchgate.net |

| Chalcones | Hydroxyl group, aromatic rings, α,β-unsaturated ketone | Virtual screening followed by synthesis and SAR evaluation of analogs. | Discovery of novel chalcones with activity against Gram-positive bacteria. | nih.gov |

| Fluoroquinolones | C-7 heterocyclic substituent | SAR analysis of analogs with different heterocycles. | Identification of a potent 7-benzimidazol-1-yl-fluoroquinolone. | nih.gov |

Advanced Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like hydrazine (B178648) derivatives. Its versatility allows for the separation, identification, and quantification of the main compound and its related substances.

Developing a robust reverse-phase HPLC (RP-HPLC) method for (3-Chlorobenzyl)hydrazine (B1352379) dihydrochloride (B599025) presents specific challenges. Hydrazine and its derivatives are often highly polar molecules, which can lead to poor retention on traditional non-polar stationary phases (like C18) used in RP-HPLC. americanpharmaceuticalreview.comhelixchrom.com This lack of retention can make quantification difficult and unreliable.

To overcome these challenges, several strategies can be employed:

Derivatization: A common approach is to chemically modify the hydrazine molecule to make it less polar and more responsive to UV or fluorescence detectors. americanpharmaceuticalreview.com This involves reacting the hydrazine with a derivatizing agent, such as an aldehyde or ketone, to form a more hydrophobic hydrazone, which exhibits better retention and chromatographic behavior on a reverse-phase column. google.compensoft.net

Specialized Columns: The use of mixed-mode columns, which combine reverse-phase and ion-exchange retention mechanisms, can enhance the retention of polar compounds like hydrazine. helixchrom.com Alternatively, certain reverse-phase columns with low silanol (B1196071) activity are designed to provide better peak shape and retention for basic compounds. sielc.com

Mobile Phase Optimization: A typical mobile phase for analyzing a related compound, (3-Chlorophenyl)hydrazine, consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.com

A hypothetical starting point for an RP-HPLC method is detailed in the table below.

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 3.5 µm | Standard reverse-phase for separation. |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Organic modifier and aqueous phase with an acid to control ionization and improve peak shape. sielc.com |

| Elution | Isocratic or Gradient | Isocratic for simple separations; gradient for complex samples with multiple impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | 20-30°C | Temperature control ensures reproducible retention times. rasayanjournal.co.in |

| Detection | UV Spectrophotometry (e.g., 230 nm) | Wavelength selected for optimal absorbance of the analyte or its derivative. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. researchgate.net |

A critical aspect of method development is ensuring the separation of (3-Chlorobenzyl)hydrazine dihydrochloride from its potential impurities, particularly positional isomers (such as 2-chlorobenzylhydrazine (B44810) and 4-chlorobenzylhydrazine) and process-related impurities. rasayanjournal.co.in These isomers are often challenging to separate due to their similar chemical structures and properties. rasayanjournal.co.in

A study focused on the separation of chlorophenylhydrazine isomers demonstrated the successful resolution of 2-Chlorophenylhydrazine (2-CPH) and 3-Chlorophenylhydrazine (3-CPH) from the 4-CPH isomer. rasayanjournal.co.in The key to achieving adequate separation was the optimization of chromatographic conditions, particularly the column temperature. rasayanjournal.co.in Lowering the column temperature to 20°C was found to improve the resolution between the closely eluting 3-CPH and 4-CPH peaks. rasayanjournal.co.in The validated HPLC method demonstrated high sensitivity, with detection limits as low as 0.02% for related impurities. rasayanjournal.co.in

Table 1: Optimized Chromatographic Conditions for Isomer Separation

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Column | Waters X-Bridge C18 (250 mm, 4.6 mm ID, 3.5 µm) | Provides effective separation of positional isomers. rasayanjournal.co.in |

| Column Temperature | 20°C | Enhances resolution between closely eluting isomers like 3-CPH and 4-CPH. rasayanjournal.co.in |

| Autosampler Temp. | 5°C | Maintains sample stability prior to injection. rasayanjournal.co.in |

| Detection Limits | 0.02% - 0.04% | Ensures the method is sensitive enough for quality control and impurity analysis. rasayanjournal.co.in |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This technology allows for analyses to be run at higher pressures, resulting in significant improvements in resolution, speed, and sensitivity. For the analysis of this compound, converting an existing HPLC method to UPLC can offer substantial benefits. sielc.com

The advantages of applying UPLC include:

Increased Resolution: The higher efficiency of UPLC columns provides better separation of closely eluting peaks, which is particularly advantageous for resolving positional isomers and other impurities.

Faster Analysis Times: UPLC methods can dramatically reduce run times from minutes to seconds, increasing sample throughput.

Reduced Solvent Consumption: The lower flow rates and shorter run times associated with UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound samples. nih.gov These impurities can originate from raw materials, synthetic by-products, or degradation. nih.gov

The analysis of hydrazine compounds by GC can be challenging due to their polarity and potential thermal instability. americanpharmaceuticalreview.comresearchgate.net As with HPLC, derivatization is a common strategy to increase the volatility of the analyte and improve its chromatographic properties.

For impurity profiling, GC is coupled with a mass spectrometer, which acts as a highly specific and sensitive detector. thermofisher.com The mass spectrometer provides mass information about the eluting compounds, which is invaluable for structural elucidation and definitive identification of unknown impurities. nih.govthermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the confident determination of the elemental composition of an unknown impurity. thermofisher.com

Method Validation Parameters and Compliance with Research Guidelines (e.g., ICH Q2)

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. fda.gov The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures. europa.eueuropa.eu The validation process involves evaluating specific performance characteristics to ensure the method is reliable, reproducible, and accurate. ich.org

For a quantitative HPLC method for this compound, the core validation parameters include specificity, linearity, precision, and accuracy. ich.org

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org This is typically demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak and by performing forced degradation studies. europa.eu

Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations. ich.org The results are plotted, and the correlation coefficient (r²) and y-intercept of the regression line are assessed.

Table 2: Example of Linearity Data

| Concentration (µg/mL) | Peak Area |

|---|---|

| 50 | 251000 |

| 75 | 374500 |

| 100 | 502000 |

| 125 | 625500 |

| 150 | 749000 |

| Result | Correlation Coefficient (r²) = 0.9998 |

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is assessed at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. It is often assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). ich.org

Intermediate Precision: Expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. ich.org The precision is typically expressed as the relative standard deviation (%RSD). rasayanjournal.co.in

Table 3: Example of Repeatability (Precision) Data

| Replicate | Measured Concentration (µg/mL) |

|---|---|

| 1 | 100.1 |

| 2 | 99.8 |

| 3 | 100.5 |

| 4 | 99.5 |

| 5 | 100.2 |

| 6 | 100.3 |

| Result | Mean: 100.07; %RSD: 0.35% |